5-Oxodecanoic acid

Übersicht

Beschreibung

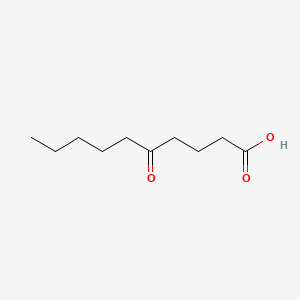

5-Oxodecanoic acid, also known as decanoic acid, 5-oxo-, is a medium-chain fatty acid with the molecular formula C10H18O3. It is characterized by the presence of a ketone group at the fifth carbon of the decanoic acid chain. This compound is known for its creamy peach-like aroma and is used in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Oxodecanoic acid can be synthesized through the hydrolysis of methyl 6-oxodecanoate. The process involves treating methyl 6-oxodecanoate with a potassium hydroxide solution at room temperature overnight . Another method involves the reduction of carboxylic acids to aldehydes using oxalyl chloride and lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The compound is often produced in sealed, dry conditions to maintain its stability and prevent contamination .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxodecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to aldehydes or alcohols.

Substitution: It can participate in substitution reactions, particularly at the ketone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Decanoic acid.

Reduction: 5-oxodecanal and 5-hydroxydecanal.

Substitution: Various substituted decanoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Transformations

5-Oxodecanoic acid is primarily known for its role in biochemical transformations, particularly in the reduction processes facilitated by yeast and other microorganisms.

- Yeast-Mediated Reduction : Research has demonstrated that baker's yeast can reduce this compound to 5-hydroxydecanoic acid. The reduction process is influenced by factors such as pH, ATP levels, and the presence of cofactors like NADPH. The optimal pH for this reaction is around 5, where yeast uptake of the keto acid increases significantly, although excessive concentrations can lead to toxicity .

Metabolic Studies

The metabolic implications of this compound are significant, particularly in the context of medium-chain fatty acids (MCFAs) and their effects on cellular metabolism.

- Impact on Glioblastoma Cells : In studies involving U87MG glioblastoma cells, it was found that medium-chain fatty acids, including decanoic acid (related to this compound), influence metabolic pathways. These fatty acids can cross the blood-brain barrier and serve as alternative energy substrates in conditions where glucose metabolism is impaired, such as traumatic brain injury and Alzheimer's disease .

- Fatty Acid Synthesis : The addition of decanoic acid has been shown to stimulate fatty acid synthesis in glioblastoma cells, highlighting its potential role in cancer metabolism and therapy .

Synthesis of Chiral Compounds

The asymmetric reduction of this compound has been explored for synthesizing chiral compounds, which are crucial in pharmaceuticals.

- Enzymatic Reduction : Enzymes such as OdCR2 have been identified to reduce this compound with high stereoselectivity, producing valuable chiral intermediates like (R)-γ-decalactone. This application is particularly relevant in the synthesis of fragrances and pharmaceuticals .

Therapeutic Potential

Given its metabolic properties, this compound may also have therapeutic applications.

- Ketogenic Diets : As a component of ketogenic diets, medium-chain fatty acids like decanoic acid provide an alternative energy source for patients with glucose transporter deficiencies or epilepsy. The ability of these fatty acids to produce ketone bodies makes them valuable in managing neurological disorders .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Wirkmechanismus

The mechanism of action of 5-oxodecanoic acid involves its metabolism in the body. It can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation. This process influences various metabolic pathways, including the citric acid cycle, Warburg effect, and ketone body metabolism. In glioblastoma cells, it has been shown to stimulate fatty acid synthesis, with glutamine serving as a substrate .

Vergleich Mit ähnlichen Verbindungen

5-Oxodecanoic acid is similar to other medium-chain fatty acids such as octanoic acid and decanoic acid. its unique ketone group at the fifth carbon distinguishes it from these compounds. This structural difference influences its chemical reactivity and biological effects. Similar compounds include:

Octanoic acid: A medium-chain fatty acid with eight carbon atoms.

Decanoic acid: A medium-chain fatty acid with ten carbon atoms but without the ketone group.

5-Oxocapric acid: Another name for this compound

Biologische Aktivität

5-Oxodecanoic acid (5-ODA) is a medium-chain fatty acid with significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicine and nutrition.

Chemical Structure and Properties

This compound is characterized by the molecular formula . It contains a ketone functional group at the fifth carbon of the decanoic acid chain, contributing to its unique chemical behavior and biological interactions .

Biological Activity

1. Antimicrobial Properties:

Recent studies indicate that 5-ODA exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of multidrug-resistant strains of Staphylococcus aureus, making it a potential candidate for developing new antimicrobial agents .

2. Anticancer Effects:

Research has highlighted the anticancer properties of 5-ODA derivatives. In vitro studies using A549 lung adenocarcinoma cells demonstrated that certain derivatives of 5-ODA can suppress cell viability in a structure-dependent manner. Notably, compounds with free amino groups showed promising anticancer activity while maintaining low toxicity towards non-cancerous cells .

3. Neurological Benefits:

As part of a ketogenic diet, medium-chain fatty acids like 5-ODA have been associated with neuroprotective effects. They can cross the blood-brain barrier and serve as alternative energy substrates in conditions such as Alzheimer's disease and traumatic brain injury, potentially enhancing cognitive function and reducing oxidative stress in neuronal cells .

The biological effects of 5-ODA can be attributed to several mechanisms:

- Cell Membrane Interaction: The fatty acid nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

- Metabolic Pathways: 5-ODA influences key metabolic pathways, including those involved in energy production and oxidative stress response. For example, it has been shown to alter metabolite levels in glioblastoma cells, indicating its role in modulating cellular metabolism .

- Antioxidant Activity: The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative damage in various diseases .

Table 1: Summary of Biological Activities of this compound

Eigenschaften

IUPAC Name |

5-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKDCMWTAOZNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211447 | |

| Record name | 5-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to yellow solid; Rich creamy peach-like aroma | |

| Record name | 5-Oxodecanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 5-Oxodecanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

624-01-1 | |

| Record name | 5-Oxodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OXODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG73L9Q17X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.